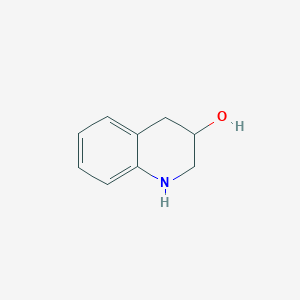

1,2,3,4-Tetrahydrochinolin-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2,3,4-Tetrahydroquinolin-3-ol is an organic compound with the molecular formula C9H11NO. It is a derivative of quinoline, characterized by a partially saturated ring structure.

Wissenschaftliche Forschungsanwendungen

1,2,3,4-Tetrahydroquinolin-3-ol has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing complex organic molecules.

Biology: The compound is used in studying enzyme interactions and metabolic pathways.

Medicine: It has potential therapeutic applications, including anticancer and antimicrobial activities.

Industry: It is utilized in the production of dyes, pesticides, and corrosion inhibitors

Wirkmechanismus

Target of Action

Related compounds such as 1,2,3,4-tetrahydroisoquinoline derivatives have been found to act as inverse agonists of the retinoic acid receptor-related orphan receptor γ (rorγ) .

Mode of Action

Biochemical Pathways

Result of Action

1,2,3,4-Tetrahydroquinolin-3-ol has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. It also induces apoptosis in cancer cells, which could potentially lead to a decrease in tumor growth.

Action Environment

The action of 1,2,3,4-Tetrahydroquinolin-3-ol can be influenced by various environmental factors. For instance, it should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability . The compound’s action, efficacy, and stability could potentially be affected by changes in these environmental conditions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydroquinolin-3-ol can be synthesized through several methods. One common approach involves the selective hydrogenation of quinolines using a nitrogen-doped carbon-supported palladium catalyst. This method operates under mild conditions, typically at 50°C and 20 bar hydrogen pressure, yielding high purity products .

Industrial Production Methods: Industrial production of 1,2,3,4-Tetrahydroquinolin-3-ol often employs catalytic hydrogenation techniques. The use of renewable resources to prepare catalysts, such as nitrogen-doped carbon materials, is a sustainable approach that enhances the efficiency and environmental compatibility of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 1,2,3,4-Tetrahydroquinolin-3-ol undergoes various chemical reactions, including:

Oxidation: This reaction can convert the compound into quinoline derivatives.

Reduction: Further hydrogenation can lead to fully saturated quinoline derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Fully saturated quinoline derivatives.

Substitution: Various substituted quinoline compounds.

Vergleich Mit ähnlichen Verbindungen

1,2,3,4-Tetrahydroisoquinoline: Shares a similar partially saturated ring structure but differs in its biological activities and applications.

Quinoline: The fully aromatic parent compound of 1,2,3,4-Tetrahydroquinolin-3-ol.

Isoquinoline: Another structural isomer with distinct chemical properties and uses.

Uniqueness: 1,2,3,4-Tetrahydroquinolin-3-ol is unique due to its partially saturated ring structure, which imparts different reactivity and biological activity compared to its fully aromatic counterparts. This uniqueness makes it a valuable compound in various research and industrial applications .

Biologische Aktivität

1,2,3,4-Tetrahydroquinolin-3-ol (THQ) is a bicyclic organic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides an in-depth examination of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1,2,3,4-Tetrahydroquinolin-3-ol features a tetrahydroquinoline structure with a hydroxyl group at the 3-position. This unique structural characteristic enhances its solubility in polar solvents and contributes to its biological reactivity. The compound's molecular formula is C9H11NO, and it has a molecular weight of approximately 151.19 g/mol.

The biological activity of THQ is attributed to its interaction with various molecular targets and pathways:

- Enzyme Inhibition : THQ has been shown to inhibit enzymes such as monoamine oxidase (MAO), which plays a crucial role in dopamine metabolism. This inhibition can enhance neuroprotective effects against neurotoxins like MPTP and rotenone.

- Neuroprotection : The compound exhibits significant neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. Its ability to induce apoptosis in cancer cells suggests potential antitumor activity.

- Modulation of Signaling Pathways : THQ may modulate intracellular signaling pathways that are involved in inflammation and cellular stress responses.

Biological Activities

Research has highlighted several key biological activities associated with 1,2,3,4-Tetrahydroquinolin-3-ol:

- Antimicrobial Properties : Preliminary studies indicate that THQ exhibits antimicrobial activity against various pathogens.

- Antitumor Effects : The compound has been investigated for its ability to induce apoptosis in cancer cell lines, potentially reducing tumor growth .

- Neuroprotective Effects : THQ protects neurons from oxidative damage and neuroinflammation, making it a candidate for treating neurodegenerative diseases.

Comparative Analysis with Related Compounds

| Compound | Key Activity | Mechanism of Action |

|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline | Antidepressant | MAO inhibition |

| Quinoline | Antimicrobial | Disruption of bacterial cell membranes |

| Isoquinoline | Antitumor | Induction of apoptosis in cancer cells |

| 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol | Neuroprotective | Antioxidant effects and MAO inhibition |

Case Studies and Research Findings

Several studies have explored the biological activity of 1,2,3,4-Tetrahydroquinolin-3-ol:

- Neuroprotective Study : A study demonstrated that THQ significantly reduced neurotoxicity induced by MPTP in murine models. The compound's antioxidant properties were linked to decreased levels of reactive oxygen species (ROS) and improved dopaminergic neuron survival.

- Antitumor Activity : Research involving various cancer cell lines showed that THQ could induce apoptosis through the activation of caspase pathways. The compound exhibited an EC50 ranging from 5 to 10 µM in different cancer types .

- Antimicrobial Activity : In vitro tests revealed that THQ had notable antimicrobial effects against Gram-positive bacteria, suggesting its potential as an alternative therapeutic agent in infectious diseases.

Eigenschaften

IUPAC Name |

1,2,3,4-tetrahydroquinolin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-8-5-7-3-1-2-4-9(7)10-6-8/h1-4,8,10-11H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCUWDJPRIHGCRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC2=CC=CC=C21)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.